1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-cyclohexylpiperidine-4-carboxamide 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-cyclohexylpiperidine-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 1286726-28-0
VCID: VC4171815
InChI: InChI=1S/C19H26N6O/c26-19(21-16-5-2-1-3-6-16)15-9-13-24(14-10-15)17-7-8-18(23-22-17)25-12-4-11-20-25/h4,7-8,11-12,15-16H,1-3,5-6,9-10,13-14H2,(H,21,26)
SMILES: C1CCC(CC1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)N4C=CC=N4
Molecular Formula: C19H26N6O
Molecular Weight: 354.458

1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-cyclohexylpiperidine-4-carboxamide

CAS No.: 1286726-28-0

Cat. No.: VC4171815

Molecular Formula: C19H26N6O

Molecular Weight: 354.458

* For research use only. Not for human or veterinary use.

1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-cyclohexylpiperidine-4-carboxamide - 1286726-28-0

Specification

CAS No. 1286726-28-0
Molecular Formula C19H26N6O
Molecular Weight 354.458
IUPAC Name N-cyclohexyl-1-(6-pyrazol-1-ylpyridazin-3-yl)piperidine-4-carboxamide
Standard InChI InChI=1S/C19H26N6O/c26-19(21-16-5-2-1-3-6-16)15-9-13-24(14-10-15)17-7-8-18(23-22-17)25-12-4-11-20-25/h4,7-8,11-12,15-16H,1-3,5-6,9-10,13-14H2,(H,21,26)
Standard InChI Key GSULQEFEWMAHQW-UHFFFAOYSA-N
SMILES C1CCC(CC1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)N4C=CC=N4

Introduction

Synthesis Pathways

The synthesis of compounds like this typically involves multi-step reactions that integrate heterocyclic chemistry. Based on related literature:

  • Formation of Pyridazine Derivatives: Pyridazines are often synthesized via cyclization reactions involving hydrazines and diketones or similar precursors .

  • Pyrazole Substitution: The attachment of a pyrazole group to the pyridazine core can be achieved through nucleophilic substitution or cycloaddition reactions .

  • Carboxamide Functionalization: The piperidine ring is functionalized with a carboxamide group, often using amide coupling reagents like carbodiimides or acyl chlorides .

  • Cyclohexyl Substitution: The introduction of the cyclohexyl moiety is typically achieved via alkylation or reductive amination .

Biological Relevance

Compounds containing pyridazine and pyrazole moieties have been extensively studied for their biological activities:

  • Enzyme Inhibition: Pyridazine derivatives are known inhibitors of enzymes such as phosphodiesterases and kinases, making them relevant for cancer and inflammatory disorders .

  • Receptor Modulation: Pyrazole-containing compounds have shown activity as agonists or antagonists for various receptors, including RXRα and PI3Kδ .

  • Antiviral Properties: Carboxamide derivatives have been investigated for their role in disrupting viral polymerase interactions, particularly in influenza research .

Potential Applications

Given its structural complexity, this compound could serve as:

  • A lead molecule in drug discovery targeting diseases such as cancer, due to its heterocyclic framework.

  • A template for SAR (Structure-Activity Relationship) studies, enabling modifications to optimize biological activity.

  • A potential candidate for antiviral research, leveraging carboxamide functionalities known to disrupt viral replication pathways.

Research Findings on Related Compounds

Property/ActivityObservationsReference
Enzyme InhibitionPyridazines inhibit PI3Kδ selectively, showing promise in cancer therapy
Antiproliferative ActivityPyrazole-pyridazine hybrids demonstrate cytotoxicity against HepG2 and A549 cancer cells
Antiviral ActivityCarboxamides disrupt influenza polymerase subunit interactions
Structural VersatilityPyrazoles and pyridazines serve as scaffolds for diverse pharmacological applications

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